molecular formula C6H12ClNO3 B8245630 (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B8245630
M. Wt: 181.62 g/mol
InChI Key: ZWHYCCWEJZJLHW-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the diastereoselective total synthesis of piperidine alkaloids, which includes key steps such as ring opening of α-aminobutyrolactone, subsequent 1,3-diketone synthesis, and heteroannulation via cascade reactions involving debenzylation, intramolecular cyclization, and imine reduction under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods allow for the direct introduction of functional groups into the piperidine ring, enhancing the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chiral aldehydes, Lewis acids like ZnCl₂, and halohydrocarbons. Reaction conditions often involve controlled temperatures and the use of specific solvents to ensure high enantioselectivity and yield .

Major Products

The major products formed from these reactions are typically α,α-disubstituted α-amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This selective binding is crucial for its biological effects, including inhibition of specific enzymes or activation of receptor pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-Hydroxyhomopipecolic acid
  • (2R,5R,8R)-5-Hydroxysedamine
  • cis-2-Carboxymethyl-5-hydroxypiperidine

Uniqueness

What sets (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

(2R,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYCCWEJZJLHW-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.